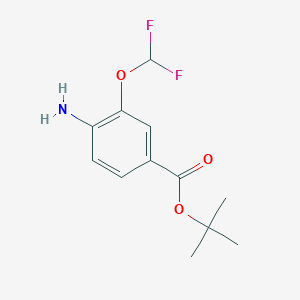
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea is an organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:
-
Formation of the Hydroxy-Substituted Intermediate:
Starting Materials: Thiophene-3-carboxaldehyde and a suitable Grignard reagent.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using dry ether as a solvent.
Product: 3-Hydroxy-3-(thiophen-3-yl)propanal.
-
Coupling with Methoxyphenethylamine:
Starting Materials: 3-Hydroxy-3-(thiophen-3-yl)propanal and 4-methoxyphenethylamine.
Reaction Conditions: The reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Product: this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiophene ring to a tetrahydrothiophene ring using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products:
Oxidation: 1-(3-Oxo-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea.
Reduction: 1-(3-Hydroxy-3-(tetrahydrothiophen-3-yl)propyl)-3-
特性
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-15-4-2-13(3-5-15)6-9-18-17(21)19-10-7-16(20)14-8-11-23-12-14/h2-5,8,11-12,16,20H,6-7,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARMBRIJAAVJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)
![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)
![3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B2725207.png)
![4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2725208.png)

![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)
![N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2725218.png)



![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)
![1-METHYL-9-(4-METHYLPHENYL)-3-PROPYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2725226.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)
